molecular formula C19H19NO4S3 B2967072 4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797141-49-1

4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No. B2967072
CAS RN: 1797141-49-1
M. Wt: 421.54
InChI Key: AXEDPPYHMKYODU-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene synthesis is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds both with respect to their biological and physiological functions .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis

This compound can be utilized in the synthesis of various thiophene derivatives, which are crucial in the development of new organic materials. The thiophene moiety is a common structure in many pharmaceuticals and organic electronics .

Medicinal Chemistry

Thiophene derivatives, such as those derived from this compound, have shown potential in the development of new therapeutic agents. They have been studied for their antibacterial properties against a range of pathogens, including B. subtilis , E. coli , P. vulgaris , and S. aureus .

Catalysis

The thiophene core of the compound can be used to develop new catalysts for various chemical reactions, including the Suzuki–Miyaura coupling, which is a widely applied carbon–carbon bond-forming reaction in organic chemistry .

Future Directions

As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in present and future epoch . Thiophene and its derivatives are extensively distributed in nature and have versatile synthetic applicability and biological activity . This has helped medicinal chemists to plan, organize and implement new approaches towards the discovery of novel drugs .

properties

IUPAC Name

4-methoxy-3,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S3/c1-12-8-16(9-13(2)19(12)24-3)27(22,23)20-10-15-4-5-17(26-15)18(21)14-6-7-25-11-14/h4-9,11,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEDPPYHMKYODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

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